5,10-Dihydro-5-methylphenazine

Overview

Description

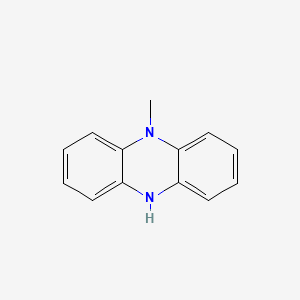

5,10-Dihydro-5-methylphenazine: is an organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields. The structure of this compound consists of a phenazine core with a methyl group attached to the nitrogen atom at the 5th position and hydrogen atoms at the 10th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,10-Dihydro-5-methylphenazine can be achieved through several methods. One common approach involves the condensation of 1,2-diaminobenzene with a suitable aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions typically involve the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the phenazine ring system.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 5,10-Dihydro-5-methylphenazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the methyl group and the phenazine core.

Common Reagents and Conditions:

Oxidation: Oxidation of this compound can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound to its reduced form.

Substitution: Substitution reactions can occur at the nitrogen atoms or the aromatic ring, using reagents like halogens, alkylating agents, or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce fully reduced phenazine derivatives.

Scientific Research Applications

Chemistry Applications

Building Block for Synthesis

5,10-Dihydro-5-methylphenazine serves as a crucial building block for synthesizing more complex phenazine derivatives. Its structure allows chemists to explore the reactivity and properties of phenazines, contributing to the development of new materials and compounds.

Electrochemical Properties

The compound exhibits notable electrochemical properties, making it valuable in energy storage systems. Its ability to undergo redox reactions is critical for its functionality as a redox mediator, facilitating rapid electron transfer in various applications.

Biological Applications

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. Studies have shown moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential use in developing antimicrobial agents.

Antitumor Potential

In biological research, the compound is being investigated for its antitumor activities. Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms involving DNA intercalation and reactive oxygen species generation.

Medical Applications

Therapeutic Investigations

In medicine, derivatives of this compound are explored for their therapeutic potential against various pathogens. The compound's interactions with molecular targets such as enzymes and cellular membranes are being studied to understand its mechanisms of action better.

Industrial Applications

Dyes and Pigments

The unique chemical properties of this compound make it suitable for developing dyes and pigments. Its ability to dye cellulose fibers effectively positions it as a candidate for applications in the textile industry.

Advanced Technologies

The compound's electrochemical characteristics also lend themselves to applications in electronics and sensors. Its role as a redox mediator enhances its utility in advanced technological applications.

Data Table: Comparison of Phenazine Derivatives

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Phenazine | Core structure | Strong antimicrobial activity |

| 5-Methylphenazine | Methyl group at position 5 | Less effective as a redox mediator |

| 10-Methylphenazine | Methyl group at position 10 | Similar redox properties but less versatile |

| This compound | Methyl group at position 5 | Enhanced electrochemical properties |

Case Study 1: Antimicrobial Activity

A study published in "Letters in Applied Microbiology" investigated the effectiveness of this compound against various bacterial strains. Results indicated moderate activity against specific strains, highlighting its potential as an antimicrobial agent.

Case Study 2: Electrochemical Applications

Research has demonstrated that this compound interacts favorably with different electrolytes in electrochemical systems. This interaction enhances its performance as a redox mediator in energy storage technologies.

Case Study 3: Synthesis Methods

Various synthetic routes have been developed for producing this compound. These methods include condensation reactions followed by cyclization and reduction steps under optimized conditions to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 5,10-Dihydro-5-methylphenazine involves its interaction with molecular targets such as enzymes, DNA, and cellular membranes. The compound can undergo redox reactions, generating reactive oxygen species that can damage cellular components. It may also intercalate into DNA, disrupting replication and transcription processes. The specific pathways and targets depend on the biological context and the nature of the phenazine derivative.

Comparison with Similar Compounds

5,10-Dihydro-5,10-dimethylphenazine: Similar in structure but with an additional methyl group at the 10th position.

Phenazine: The parent compound without any substituents.

Pyocyanin: A naturally occurring phenazine derivative with antimicrobial properties.

Uniqueness: 5,10-Dihydro-5-methylphenazine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 5th position and hydrogen atoms at the 10th position distinguishes it from other phenazine derivatives, affecting its redox potential and interaction with biological targets.

Biological Activity

5,10-Dihydro-5-methylphenazine is a nitrogen-containing heterocyclic compound belonging to the phenazine family. This compound has garnered attention in biological research due to its diverse biological activities, including antimicrobial, antitumor, and antioxidant properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by a phenazine core with a methyl group at the 5th position. This specific substitution pattern influences its chemical reactivity and biological activity. The compound's ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—further enhances its potential applications in medicinal chemistry and biotechnology.

The biological activity of this compound is primarily attributed to its interaction with several molecular targets:

- Redox Reactions : The compound acts as an electron donor, participating in redox cycling processes. It can generate reactive oxygen species (ROS), which may lead to oxidative damage in cells. This property is particularly significant in the context of its antimicrobial and antitumor activities .

- Interaction with Cytochrome c Oxidase : Studies have shown that this compound reduces cytochrome c oxidase through a multi-step mechanism involving rapid electron transfer. The kinetics of this reaction have been characterized using stopped-flow spectrophotometry, revealing that the reduction involves multiple phases and is influenced by the concentration of the reductant .

- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes. This mechanism is crucial for its potential antitumor effects as it can inhibit cancer cell proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Its ability to induce oxidative stress in microbial cells contributes to its bactericidal effects. For instance, it has been shown to reduce the viability of Pseudomonas aeruginosa by inducing the expression of efflux pumps that contribute to antibiotic resistance .

Antitumor Activity

The compound's potential as an antitumor agent has been explored in various studies. Its capacity to generate ROS can trigger apoptosis in cancer cells. Additionally, its interaction with cytochrome c oxidase suggests a mechanism by which it may selectively target cancerous tissues while sparing normal cells .

Antioxidant Properties

As an antioxidant, this compound can scavenge free radicals, thereby protecting cells from oxidative damage. This property is beneficial not only in preventing cellular damage but also in enhancing the efficacy of other therapeutic agents when used in combination therapies.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Kinetic Studies : A study utilizing rapid scanning stopped-flow spectroscopy demonstrated that the reduction of cytochrome c oxidase by this compound occurs through distinct kinetic phases. The findings indicated that reduced PMS (the form of this compound) reacts more rapidly with cytochrome a than with cytochrome a3, providing insights into its mechanism of action .

- Antimicrobial Efficacy : In vitro experiments revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent against bacterial infections .

- Antitumor Effects : Research on cancer cell lines indicated that treatment with this compound resulted in significant reductions in cell viability and induced apoptotic pathways, highlighting its potential use in cancer therapy.

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Methyl group at position 5 | Antimicrobial, antitumor |

| Phenazine | Parent compound without substituents | Limited biological activity |

| Pyocyanin | Naturally occurring phenazine derivative | Strong antimicrobial properties |

| 5,10-Dimethylphenazine | Additional methyl group at position 10 | Altered redox properties |

Properties

IUPAC Name |

10-methyl-5H-phenazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c1-15-12-8-4-2-6-10(12)14-11-7-3-5-9-13(11)15/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPNVGKRRGOOMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2NC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942071 | |

| Record name | 5-Methyl-5,10-dihydrophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20057-16-3, 63631-49-2 | |

| Record name | 5,10-Dihydro-5-methylphenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020057163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Methyl-5H-phenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063631492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-5,10-dihydrophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5,10-dihydro-5-methylphenazine interact with cytochrome oxidase and what are the downstream effects?

A1: this compound (MPH) acts as an electron donor and reduces cytochrome oxidase in a multi-step process []. This interaction primarily targets two components of cytochrome oxidase: cytochrome a and the copper center (Cua).

- Reduction of cytochrome a: MPH directly reduces cytochrome a in a rapid, second-order reaction with a rate constant of 3 x 105 M-1s-1 [].

- Reduction of Cua: This reduction is closely coupled with cytochrome a reduction but occurs slightly slower with a rate constant of approximately 20 s-1 [].

- Slow Internal Electron Transfer to Cytochrome a3: The reduction of cytochrome a3, another component of cytochrome oxidase, happens through a slower, intramolecular electron transfer following the reduction of cytochrome a and Cua. This process exhibits two phases with rate constants of roughly 0.2 s-1 and 0.02 s-1 [].

Q2: Does the spectroscopic heterogeneity of cytochrome oxidase impact its reduction kinetics by MPH?

A2: The research suggests that the spectroscopic heterogeneity observed at the cytochrome a3 site in resting cytochrome oxidase does not significantly influence the kinetics of its reduction by MPH []. The study found that the rates of cytochrome a and a3 reduction remained largely consistent regardless of the specific spectral properties of the resting cytochrome oxidase or the ligation state of cytochrome a3 []. This observation implies that the protein conformation, rather than local factors within the a3 environment, primarily controls the rate of electron transfer to the a3 site [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.